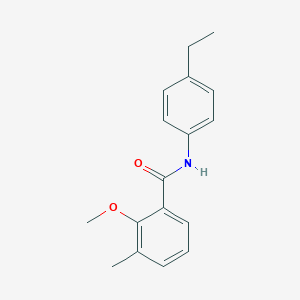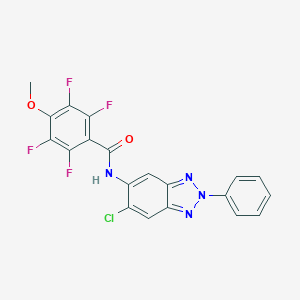![molecular formula C22H29N3O4S B250815 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250815.png)
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that is commonly used in scientific research as a tool to study various biochemical and physiological processes. The purpose of
Mécanisme D'action
The mechanism of action of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by binding to specific proteins and enzymes, thereby altering their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity. This compound has been shown to selectively target specific proteins and enzymes, making it a valuable tool for studying their function and activity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Orientations Futures
There are several future directions for the use of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One area of interest is its potential use in the development of new drugs and therapies for various diseases, including cancer and inflammatory conditions. Another area of interest is its use in the study of protein-protein interactions and other cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-amino-N-(4-(methylsulfonyl)phenyl)benzamide with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under specific conditions, including temperature and time, to ensure the formation of the desired product.
Applications De Recherche Scientifique
4-isobutoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research. It is commonly used as a tool to study various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used to study the effects of various drugs and compounds on these processes.
Propriétés
Formule moléculaire |
C22H29N3O4S |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-17(2)16-29-21-10-4-18(5-11-21)22(26)23-19-6-8-20(9-7-19)24-12-14-25(15-13-24)30(3,27)28/h4-11,17H,12-16H2,1-3H3,(H,23,26) |
Clé InChI |
IVCQXWPSDSNEQZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)





![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-(2-methoxy-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B250755.png)
